4-Aminooxane-4-carbonitrile
Overview
Description
4-Aminooxane-4-carbonitrile, also known as 4-aminotetrahydro-2H-pyran-4-carbonitrile, is a heterocyclic compound with the molecular formula C6H10N2O. It is characterized by the presence of an oxane ring substituted with an amino group and a nitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Aminooxane-4-carbonitrile can be synthesized through several methodsAnother method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-Aminooxane-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and hydrogenation catalysts are typically used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxo derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted oxane derivatives.
Scientific Research Applications
Chemistry: It serves as a building block in organic synthesis, enabling the construction of complex molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research explores its role in drug development, particularly in designing compounds with therapeutic potential.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Aminooxane-4-carbonitrile involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the amino group can form hydrogen bonds and engage in other interactions. These properties make it a valuable intermediate in various chemical and biological processes .
Comparison with Similar Compounds
2-Amino-4H-pyran-3-carbonitrile: This compound shares a similar structure but differs in the position of the amino and nitrile groups.
4-Amino-4-cyanotetrahydropyran: Another closely related compound with similar functional groups.
Properties
IUPAC Name |
4-aminooxane-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c7-5-6(8)1-3-9-4-2-6/h1-4,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNLRIDPDRLEOSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20622203 | |
Record name | 4-Aminooxane-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20622203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50289-12-8 | |
Record name | 4-Aminooxane-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20622203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-aminooxane-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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